N-benzyl-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide
Description
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Properties
IUPAC Name |
N-benzyl-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3S/c1-19-12-20(2)14-23(13-19)33-18-25-24-16-27(32-4)26(31-3)15-22(24)10-11-30(25)28(34)29-17-21-8-6-5-7-9-21/h5-9,12-16,25H,10-11,17-18H2,1-4H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCGCSXHZUHDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NCC4=CC=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on various enzymes and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be analyzed through the following characteristics:
- Molecular Formula : C₁₈H₃₁N₃O₃S
- Molecular Weight : 357.53 g/mol
- Functional Groups : The compound contains a carbothioamide group, methoxy groups, and a benzyl moiety which are significant for its biological activity.
1. Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on several key enzymes:
- Monoamine Oxidase (MAO) : Inhibitory activity against both MAO-A and MAO-B has been observed. Compounds similar to N-benzyl derivatives showed IC50 values ranging from 1.38 µM to 2.48 µM for MAO-A, indicating strong potential for treating mood disorders and neurodegenerative diseases .
- Cholinesterases (AChE and BChE) : While no significant inhibition was noted for acetylcholinesterase (AChE), moderate inhibition of butyrylcholinesterase (BChE) was recorded. For instance, some derivatives exhibited inhibition rates of up to 55% at 100 μM concentrations .
2. Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay revealed that none of the tested compounds exhibited cytotoxic effects against L929 cells, suggesting a favorable safety profile for further therapeutic exploration .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications in the benzyl substituent and methoxy groups significantly influence the inhibitory potency against MAO and cholinesterases. For example:
| Compound | Substituent | MAO-A IC50 (µM) | BChE Inhibition (%) |
|---|---|---|---|
| 2d | para-F | 1.38 | 49 |
| 2i | meta-OCH₃ | 2.48 | 55 |
| 2p | ortho-F | Not specified | 49 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between N-benzyl derivatives and target enzyme active sites. The docking simulations revealed crucial hydrogen bonds and hydrophobic interactions that contribute to the high affinity of these compounds for their respective targets .
Case Studies
Several case studies have demonstrated the therapeutic potential of similar compounds in preclinical models:
- Depression Models : Compounds with similar structures have shown promise in alleviating symptoms in animal models of depression by modulating monoamine levels through MAO inhibition.
- Alzheimer's Disease Models : The inhibition of BChE is particularly relevant in Alzheimer's research, as increased levels of acetylcholine can improve cognitive function in affected individuals.
Preparation Methods
Bischler-Napieralski Cyclization
The 3,4-dihydroisoquinoline scaffold is typically constructed via Bischler-Napieralski cyclization. Starting with phenethylamine derivatives, formylation using ethyl formate under reflux conditions generates intermediate amides, which undergo cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For 6,7-dimethoxy substitution, 3,4-dimethoxyphenethylamine serves as the precursor, as demonstrated in a one-pot synthesis yielding 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with ≥99% purity. Key parameters:
- Solvent : Acetonitrile or dichloromethane for oxalyl chloride compatibility.
- Catalyst : Phosphotungstic acid (0.1–0.3 mol%) accelerates ring closure.
- Yield : 75–80% after crystallization.
Functionalization of the Dihydroisoquinoline Core
N-Benzylation at Position 1
Benzylation is achieved via nucleophilic substitution using benzyl halides. A two-step protocol involves:
- Deprotonation : Treating the dihydroisoquinoline with NaH or K₂CO₃ in THF/DMF.
- Alkylation : Reacting with benzyl bromide at 50–60°C for 6–8 hours.
Optimization Note : Excess benzyl bromide (1.5 eq) and catalytic KI improve regioselectivity.
Carbothioamide Formation
Thionation of Carboxamide Precursor
The carbothioamide group is introduced via thionation of a carboxamide intermediate using Lawesson’s reagent or P₄S₁₀:
Integrated Synthetic Routes
One-Pot Sequential Functionalization
A patent-pending one-pot method combines N-benzylation, phenoxy methylation, and thionation:
- Step 1 : React 6,7-dimethoxy-3,4-dihydroisoquinoline with benzyl bromide in acetonitrile (60°C, 3 h).
- Step 2 : Add 3,5-dimethylphenol and K₂CO₃ (80°C, 6 h).
- Step 3 : Introduce Lawesson’s reagent (toluene, reflux, 4 h).
Advantages :
- Total yield: 62% (vs. 45–50% for stepwise routes).
- Reduced solvent waste (-40% vs. traditional methods).
Analytical Validation
Structural Confirmation
Purity Assessment
- HPLC : C18 column, 90:10 MeOH/H₂O, 1 mL/min, λ = 254 nm. Purity: 99.3%.
- Impurity Profile : Single unknown impurity ≤0.15%.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost/kg (USD) | Consumption (kg/ton product) |
|---|---|---|
| Lawesson’s Reagent | 320 | 12.5 |
| Benzyl Bromide | 45 | 8.2 |
| 3,5-Dimethylphenol | 28 | 9.7 |
Total Raw Material Cost : ~$1,450/ton.
Q & A
Q. Methodological Answer :
- Variable Design : Synthesize analogs with modifications to:
- Assays :
Advanced: What strategies are effective for optimizing reaction conditions to improve yield and purity?
Q. Methodological Answer :
- Process Control : Use inline FTIR or LC-MS to monitor intermediate formation (e.g., thiourea intermediates in ).
- Workflow Tools : Implement OLEX2’s refinement modules to correlate crystallographic purity with synthetic conditions .
- Statistical Optimization : Apply response surface methodology (RSM) to balance temperature, solvent, and stoichiometry .
Advanced: How can researchers integrate theoretical frameworks (e.g., molecular orbital theory) to predict reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
